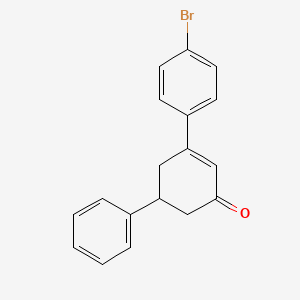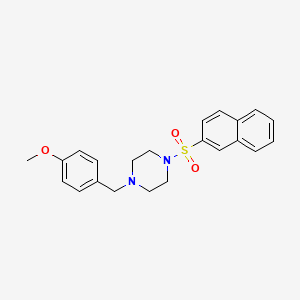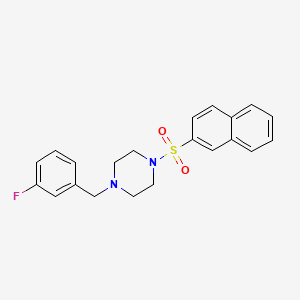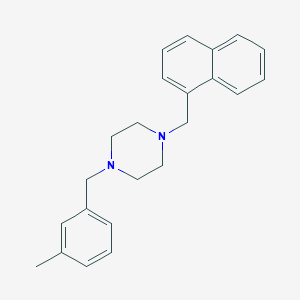
4-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENYL]-N,N-DIMETHYLAMINE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and a dimethylamine group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENYL]-N,N-DIMETHYLAMINE typically involves the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The reaction is often carried out in the presence of a catalyst, such as acetic acid or a base like sodium ethoxide, under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the dimethylamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the condensation reaction, and subsequent purification steps such as recrystallization or chromatography to obtain the pure compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
N-[4-(1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENYL]-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
N-[4-(1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENYL]-N,N-DIMETHYLAMINE has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[4-(1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENYL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
N-[4-(1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENYL]-N,N-DIMETHYLAMINE can be compared with other similar compounds, such as:
- N,1-diphenyl-4,5-dihydro-1H- 1benzothiepino[5,4-c]pyrazole-3-carboxamide : Known for its antimicrobial and antitumor activities .
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)- : Used as a vasodilator and has various pharmacological applications .
The uniqueness of N-[4-(1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENYL]-N,N-DIMETHYLAMINE lies in its specific structural features and the resulting biological activities, which may differ from those of its analogues.
属性
分子式 |
C23H23N3 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
4-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C23H23N3/c1-25(2)20-15-13-18(14-16-20)22-17-23(19-9-5-3-6-10-19)26(24-22)21-11-7-4-8-12-21/h3-16,23H,17H2,1-2H3 |
InChI 键 |
RLZQREWJMDDKOA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B10885021.png)

![1'-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4'-bipiperidine](/img/structure/B10885026.png)
![(4-Benzylpiperidin-1-yl)[1-(4-methylbenzyl)piperidin-3-yl]methanone](/img/structure/B10885027.png)
![3-methyl-4-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B10885035.png)
![(2E)-2-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}hydrazinecarboxamide](/img/structure/B10885044.png)
![Methyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)-3-phenylpropanoate](/img/structure/B10885048.png)

![1-[4-(Methylsulfanyl)benzyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B10885064.png)




![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B10885106.png)
